Cas no 165737-02-0 ((5-Bromobenzobthiophen-2-yl)methanamine)

(5-Bromobenzothiophen-2-yl)methanamine is a brominated benzothiophene derivative featuring a primary amine functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive amine moiety and electron-rich heterocyclic core. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further structural diversification. Its well-defined reactivity profile and stability under standard conditions make it suitable for applications in medicinal chemistry, including the development of kinase inhibitors or serotonin receptor modulators. The compound is typically handled under inert conditions to preserve its amine functionality.
(5-Bromobenzobthiophen-2-yl)methanamine structure
165737-02-0 structure
Product name:(5-Bromobenzobthiophen-2-yl)methanamine
CAS No:165737-02-0
MF:C9H8BrNS
MW:242.135519981384
MDL:MFCD11227155
CID:2663829
PubChem ID:71043269

(5-Bromobenzobthiophen-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (5-bromo-1-benzothiophen-2-yl)methanamine
    • (5-BROMOBENZO[B]THIOPHEN-2-YL)METHANAMINE
    • MB09876
    • SY252997
    • Benzo[b]thiophene-2-methanamine, 5-bromo-
    • 5-Bromobenzo[b]thiophene-2-methanamine
    • DB-168888
    • 1-(5-bromo-1-benzothiophen-2-yl)methanamine
    • MFCD11227155
    • 165737-02-0
    • CHEMBL4580218
    • EN300-7864753
    • SCHEMBL13978896
    • AC9436
    • (5-Bromobenzobthiophen-2-yl)methanamine
    • MDL: MFCD11227155
    • Inchi: 1S/C9H8BrNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2
    • InChI Key: XVLAKZFSRONVJW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(CN)S2

Computed Properties

  • Exact Mass: 240.95608g/mol
  • Monoisotopic Mass: 240.95608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3
  • XLogP3: 2.5

(5-Bromobenzobthiophen-2-yl)methanamine Security Information

(5-Bromobenzobthiophen-2-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B614963-100mg
(5-Bromobenzo[b]thiophen-2-yl)methanamine
165737-02-0
100mg
$ 320.00 2022-06-07
Enamine
EN300-7864753-0.05g
(5-bromo-1-benzothiophen-2-yl)methanamine
165737-02-0 95.0%
0.05g
$471.0 2025-03-21
Enamine
EN300-7864753-5.0g
(5-bromo-1-benzothiophen-2-yl)methanamine
165737-02-0 95.0%
5.0g
$2298.0 2025-03-21
Enamine
EN300-7864753-0.25g
(5-bromo-1-benzothiophen-2-yl)methanamine
165737-02-0 95.0%
0.25g
$517.0 2025-03-21
Enamine
EN300-7864753-0.5g
(5-bromo-1-benzothiophen-2-yl)methanamine
165737-02-0 95.0%
0.5g
$540.0 2025-03-21
eNovation Chemicals LLC
D546861-1g
(5-Bromobenzo[b]thiophen-2-yl)methanamine hydrochloride
165737-02-0 95%
1g
$580 2025-02-20
eNovation Chemicals LLC
D920002-1g
(5-Bromobenzo[b]thiophen-2-yl)methanamine
165737-02-0 95%
1g
$980 2025-02-28
TRC
B614963-10mg
(5-Bromobenzo[b]thiophen-2-yl)methanamine
165737-02-0
10mg
$ 50.00 2022-06-07
Enamine
EN300-7864753-0.1g
(5-bromo-1-benzothiophen-2-yl)methanamine
165737-02-0 95.0%
0.1g
$495.0 2025-03-21
Enamine
EN300-7864753-10.0g
(5-bromo-1-benzothiophen-2-yl)methanamine
165737-02-0 95.0%
10.0g
$4476.0 2025-03-21

Additional information on (5-Bromobenzobthiophen-2-yl)methanamine

Introduction to (5-Bromobenzobthiophen-2-yl)methanamine (CAS No. 165737-02-0)

(5-Bromobenzobthiophen-2-yl)methanamine (CAS No. 165737-02-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-bromobenzothiophen-2-ylmethylamine, is characterized by its unique structural features, which include a brominated benzothiophene moiety and an amino group. These characteristics make it a valuable intermediate in the synthesis of various biologically active molecules.

The chemical structure of (5-Bromobenzobthiophen-2-yl)methanamine is composed of a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring. The presence of the bromine atom at the 5-position of the benzothiophene ring imparts unique reactivity and selectivity to the molecule, making it an attractive starting material for synthetic transformations. The amino group attached to the methylene bridge provides additional functionalization opportunities, enabling the synthesis of diverse derivatives with potential therapeutic applications.

In recent years, (5-Bromobenzobthiophen-2-yl)methanamine has been extensively studied for its potential use in drug discovery and development. One of the key areas of interest is its role as a building block in the synthesis of small molecule inhibitors targeting various enzymes and receptors. For instance, researchers have explored its use in the development of inhibitors for kinases, which are crucial enzymes involved in cell signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of (5-Bromobenzobthiophen-2-yl)methanamine-derived compounds as potent inhibitors of protein kinases. The study demonstrated that these compounds exhibited high selectivity and efficacy against specific kinases, suggesting their potential as lead candidates for further drug development. The researchers also reported that the brominated benzothiophene moiety played a crucial role in enhancing the binding affinity and selectivity of the inhibitors.

Beyond kinase inhibition, (5-Bromobenzobthiophen-2-yl)methanamine has also shown promise in other therapeutic areas. For example, it has been investigated for its potential as an antiviral agent against RNA viruses, such as influenza and coronaviruses. A study published in Antiviral Research reported that derivatives of (5-Bromobenzobthiophen-2-yl)methanamine exhibited significant antiviral activity by interfering with viral replication processes. The bromine atom was found to be essential for enhancing the antiviral potency, highlighting the importance of this functional group in modulating biological activity.

In addition to its therapeutic applications, (5-Bromobenzobthiophen-2-yl)methanamine has been utilized as a synthetic intermediate in the preparation of fluorescent probes and imaging agents. The unique electronic properties of the benzothiophene ring make it an excellent chromophore, while the amino group provides a site for conjugation with various reporter molecules. This dual functionality has led to its use in developing probes for cellular imaging and diagnostics.

The synthesis of (5-Bromobenzobthiophen-2-yl)methanamine typically involves multi-step procedures that start with the formation of the benzothiophene core followed by bromination and subsequent functionalization to introduce the amino group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production, making it more accessible for large-scale applications.

In conclusion, (5-Bromobenzobthiophen-2-yl)methanamine (CAS No. 165737-02-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutics and diagnostic agents. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing healthcare solutions.

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